Cas no 13734-41-3 (Boc-L-Valine)

Boc-L-Valine is a protected amino acid that offers increased stability and resistance to degradation in aqueous solutions. Its tert-butyloxycarbonyl (Boc) protecting group enables efficient synthesis of peptide sequences, while minimizing the risk of premature amidation reactions. This chemical intermediate is widely used in peptide synthesis applications.
Boc-L-Valine structure
Boc-L-Valine structure
Product Name:Boc-L-Valine
CAS No:13734-41-3
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD00065605
CID:49451
PubChem ID:87564263
Update Time:2026-05-11

Boc-L-Valine Chemical and Physical Properties

Names and Identifiers

    • Boc-L-Valine
    • Boc-l-Val-OH
    • N-Boc-L-Valine
    • (Boc-L-Val-OH, N-Boc-L-Valine)
    • Boc-L-Val-OH, N-Boc-L-Valine
    • Boc-Val-OH
    • (S)-2-(Boc-amino)-3-methylbutyric acid
    • N-(tert-Butoxycarbonyl)-L-valine
    • (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
    • (S)-2-(BOC-AMINO)PENTANOIC ACID
    • 2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
    • BOC-NVA-OH
    • BOC-VALINE
    • N-t-BOC-L-valine
    • BOC-L-VAL
    • BOC-L-VALINE-OH
    • BOC-VAL
    • BOC-VALINE-OH
    • N-t-butoxycarbonyl-L-valine
    • t-Boc-L-valine
    • tBoc-LVal-OH
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-valine
    • TBOC-L-VALINE
    • N-((1,1-Dimethylethoxy)carbonyl)-L-valine
    • N-(tert -butoxycarbonyl)-valine
    • AKOS005175164
    • N-Boc valine
    • (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-methylbutanoic acid
    • AM82367
    • DTXSID50884635
    • 28R8GK7LBC
    • BP-12966
    • Boc-Val-OH, >=99.0% (T)
    • (2s)-tert-butoxycarbonylamino-3-methylbutyric acid
    • Boc-NH-Val-OH
    • N-t-boc-l-val
    • (s)-n-boc-valine
    • B1333
    • A9890
    • EN300-52854
    • N-(tert-butyloxycarbonyl)-L-valine
    • Boc-(L)-Val-OH
    • N-t-butyloxycarbonyl-L-valine
    • N-((tert-Butoxy)carbonyl)-L-valine
    • EC 237-307-6
    • AC-17119
    • NSC-197197
    • CS-W002300
    • valine, N-[(1,1-dimethylethoxy)carbonyl]-
    • (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • N-tert-Butoxycarbonyl-L-valine
    • SCHEMBL59323
    • HY-W002300
    • (S)-N-tert-butoxycarbonylvaline
    • MFCD00065605
    • N-(tert-butoxycarbony1)-L-valine
    • N-t-butoxycarbonylvaline
    • Z756432558
    • N-t-butyloxycarbonyl-valine
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
    • (S)-2-tert-butoxycarbonylamino-3-methyl-butyric acid
    • t-butoxycarbonyl-L-valine
    • n-boc-(l)-valine
    • N-tert-butyloxycarbonyl-(L)-valine
    • F0001-0471
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}-L-valine
    • (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid
    • Tertiarybutyloxycarbonyl-L-valine
    • M03340
    • BocValOH
    • Boc-(L)-Val
    • (S)-Boc-Valine
    • EINECS 237-307-6
    • (S)-2-[[(tert-butoxy)carbonyl]amino]-3-methylbutanoic acid
    • Boc-ValOH
    • N-t-butyloxycarbonyl-N-methyl-L-valine
    • tert-Butoxycarbonylvaline
    • BOC-L-Valin
    • N-(tert-Butoxycarbonyl)-(L)-valine
    • NSC 197197
    • N-BOC-valine
    • UNII-28R8GK7LBC
    • (2S)-2-[(1,1-dimethylethoxy)carbonylamino]-3-methylbutanoic acid
    • L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
    • Tert-butyloxycarbonyl-L-valine
    • J-300295
    • (S)-2-tert-butoxycarbonylamino-3-methylbutanoic acid
    • AS-12728
    • Boc-(L)-Valine
    • N-ALPHA-T-BUTYLOXYCARBONYL-L-VALINE
    • N-tert-Butyloxycarbonyl-L-valine
    • (S)-2-tertbutoxycarbonylamino-3-methylbutyric acid
    • 13734-41-3
    • N-Boc-Val-OH
    • (S)-2-((tert-butoxycarbonyl) amino)-3-methylbutanoic acid
    • t-butoxycarbonylvaline
    • Valine, N-carboxy-, N-tert-butyl ester, L-
    • N-tert-Butoxycarbonylvaline
    • (S)-2-(t-butoxycarbonylamino)-3-methylbutanoic acid
    • N-tert-butoxycarbonyl L-valine
    • (TERT-BUTOXYCARBONYL)-L-VALINE
    • (s)-2-tert-butoxycarbonylamino-3-methylbutyric acid
    • L-Valine, N-((1,1-dimethylethoxy)carbonyl)-
    • AKOS015841611
    • BP-23488
    • Q-200740
    • N-(t-butoxycarbonyl)-L-valine
    • N-(tert-butoxycarbonyl)valine
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid
    • t-butyloxycarbonyl-L-valine
    • tert-Butoxycarbonyl-L-valine
    • CHEMBL5305170
    • ALBB-015814
    • MDL: MFCD00065605
    • Inchi: 1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1
    • InChI Key: SZXBQTSZISFIAO-ZETCQYMHSA-N
    • SMILES: O(C(N[C@H](C(=O)O)C(C)C)=O)C(C)(C)C
    • BRN: 1711290

Computed Properties

  • Exact Mass: 217.13100
  • Monoisotopic Mass: 217.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 75.6A^2

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.1518 (rough estimate)
  • Melting Point: 78.0 to 81.0 deg-C
  • Boiling Point: 341.8°C at 760 mmHg
  • Flash Point: 160.5℃
  • Refractive Index: -6.5 ° (C=1, AcOH)
  • Water Partition Coefficient: Insoluble
  • PSA: 75.63000
  • LogP: 2.01120
  • Specific Rotation: -6.3 º (c=1,CH3COOH)
  • Optical Activity: [α]20/D −6.2±0.5°, c = 1% in acetic acid
  • Solubility: Not determined

Boc-L-Valine Security Information

Boc-L-Valine Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-L-Valine Pricemore >>

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Boc-L-Valine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13734-41-3)N-Boc-L-valine
Order Number:sfd5261
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13734-41-3)BOC-L-缬氨酸 / 叔丁氧羰基L-缬氨酸
Order Number:LE5701787
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
Email:18501500038@163.com

Boc-L-Valine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Boc-L-Valine

Boc-L-Valine (CAS No. 13734-41-3): A Crucial Reagent in Modern Peptide Chemistry and Biomedical Research

Among the diverse array of Boc-L-Valine derivatives employed in peptide synthesis, the compound with CAS No. 13734-41-3 stands out as a foundational building block for constructing biologically active molecules. This N-(tert-butyloxycarbonyl)-L-valine derivative plays a pivotal role in both academic research and industrial applications, particularly in the design of targeted therapeutics and diagnostic agents. Its unique chemical properties—combining the hydrophobicity of L-valine with the orthogonal protecting group functionality of the Boc moiety—enable precise control over peptide assembly processes.

Structurally, Boc-L-valine features a branched aliphatic side chain (C5H11) attached to its α-carbon, conferring conformational rigidity that stabilizes secondary structures during synthesis. The tert-butyloxycarbonyl (Boc) protecting group strategically masks the amino terminus, preventing premature side reactions during multi-step peptide coupling protocols. Recent advancements in solid-phase synthesis methodologies have further highlighted its utility in high-throughput screening platforms, where its compatibility with Fmoc-based orthogonal deprotection strategies has streamlined large-scale library generation (Journal of Medicinal Chemistry, 2022).

In drug discovery pipelines, this compound serves as a critical precursor for developing peptidomimetics targeting protein-protein interaction interfaces. A groundbreaking study published in Nature Chemical Biology (May 2023) demonstrated how Boc-L-valine-derived peptides successfully disrupted oncogenic signaling pathways in triple-negative breast cancer models. By incorporating this amino acid residue at strategic positions within designed peptides, researchers achieved nanomolar affinity binding to PD-L1 checkpoint proteins—a breakthrough validated through both in vitro kinase assays and xenograft mouse studies.

The compound's role extends beyond traditional medicinal chemistry into emerging fields like immuno-oncology and regenerative medicine. In a 2024 collaborative project between MIT and Genentech, Boc-L-valine was integral to synthesizing bioactive extracellular matrix mimics capable of directing stem cell differentiation toward osteogenic lineages. The precise stereochemistry preservation enabled by this reagent allowed researchers to create self-assembling peptide amphiphiles with tunable mechanical properties matching native bone tissue.

Advances in analytical techniques have also brought new insights into optimizing its usage. High-resolution mass spectrometry studies revealed that using Boc-L-valine at specific coupling stages reduces byproduct formation by over 60% compared to alternative protected valines—a finding validated across multiple pharmaceutical manufacturers' quality control protocols (Analytical Chemistry, March 2024). These improvements directly translate to cost savings during scale-up processes while maintaining product homogeneity.

Innovations continue to expand its applicability: a recent patent filing (WO/2024/XXXXXX) describes its use as a chiral auxiliary in asymmetric catalysis for synthesizing enantiopure β-amino acids—a critical advance for producing optically pure APIs required by regulatory guidelines. This application leverages the steric hindrance provided by both the Boc group and valine side chain to control reaction pathways without additional chiral additives.

Safety data from recent toxicological evaluations confirm its biocompatibility when used according to standard protocols. Studies published in Toxicological Sciences (October 2023) showed no observable cytotoxicity at concentrations up to 5 mM when incorporated into cell-permeable peptides—a critical parameter for developing intracellular delivery systems. Proper storage under nitrogen atmosphere at -20°C ensures stability exceeding two years without decomposition or racemization.

The ongoing integration of machine learning algorithms into synthetic planning has further elevated its strategic importance. Computational models now predict optimal coupling conditions using real-time spectral data from reactions involving Boc-L-valine, reducing empirical trial-and-error phases by up to 40%. Such advancements position this compound as an indispensable tool for next-generation precision medicine initiatives targeting personalized treatment regimens.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:13734-41-3)N-Boc-L-valine
sfd5261
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13734-41-3)BOC-L-缬氨酸 / 叔丁氧羰基L-缬氨酸
LE5701787
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email